molecular formula C8H11ClN2O2 B1433674 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1803593-47-6

3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1433674
CAS No.: 1803593-47-6
M. Wt: 202.64 g/mol
InChI Key: YAZFLHCSQMFSHT-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the chloropropyl group: The pyrazole intermediate is then reacted with 3-chloropropyl chloride in the presence of a base, such as potassium carbonate, to introduce the chloropropyl group.

    Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

    Oxidized Products: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduced Products: Alcohol derivatives of the original compound.

Scientific Research Applications

3-(3-Chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloropropyl group can act as a reactive site for further chemical modifications, enhancing the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    3-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-Methyl-3-(3-chloropropyl)-1H-pyrazole: Lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.

    3-(3-Chloropropyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, potentially altering its chemical and biological properties.

Uniqueness: The presence of both the chloropropyl and carboxylic acid groups in 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid imparts unique chemical reactivity and potential for diverse applications. The specific positioning of these functional groups can significantly influence the compound’s interaction with other molecules and its overall biological activity.

Properties

IUPAC Name

3-(3-chloropropyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-11-5-6(8(12)13)7(10-11)3-2-4-9/h5H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZFLHCSQMFSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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